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Compound of Interest

Compound Name: 3-Bromo-8-iodo-1,5-naphthyridine

CAS No.: 1599957-25-1

Cat. No.: B2580797 Get Quote

Introduction: The "Privileged" 1,5-Naphthyridine
Scaffold
The 1,5-naphthyridine core is a bioisostere of quinoline and naphthalene, widely recognized in

medicinal chemistry for its ability to engage in key hydrogen-bonding interactions within the

ATP-binding pockets of kinases [1, 2].

3-Bromo-8-iodo-1,5-naphthyridine represents a "tier-one" intermediate because it possesses

two chemically distinct halogen handles. This orthogonal reactivity allows researchers to

sequentially functionalize the ring system with high regiocontrol, avoiding the statistical

mixtures common with symmetric scaffolds.

Key Applications
Kinase Inhibitors: Targeting the hinge region (via C-3) and solvent-exposed areas (via C-8).

Fragment-Based Drug Discovery (FBDD): Rapid elaboration of vectors to probe structure-

activity relationships (SAR).

Antimalarials: Analogues of 2,8-disubstituted naphthyridines (e.g., PI4K inhibitors) [3].[1][2][3]
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Success with this intermediate relies on understanding the electronic differences between the

C-8 and C-3 positions.

The Reactivity Hierarchy
Position 8 (Gamma to N-5): This position is electronically activated (electron-deficient) due to

the inductive and mesomeric withdrawal of the nitrogen atom at position 5. It behaves

similarly to the 4-position of pyridine. Furthermore, the C–I bond is weaker and more labile

than the C–Br bond.

Result:Highly Reactive toward Pd-catalyzed oxidative addition and nucleophilic aromatic

substitution (SNAr).

Position 3 (Beta to N-1): This position is electronically neutral (similar to the 3-position of

pyridine). It is not activated for SNAr and requires more forcing conditions or specialized

ligands for Pd-catalyzed coupling.

Result:Latent Reactivity. It remains intact during mild C-8 functionalization.

Strategic Workflow: Step 1 (C-8): Mild Cross-Coupling (Suzuki/Sonogashira) or SNAr. Step 2

(C-3): Forcing Cross-Coupling (Buchwald-Hartwig/Suzuki) using active precatalysts.

Visualization: Reactivity Map
Caption: Regioselective functionalization strategy exploiting the electronic difference between

C-8 (Gamma) and C-3 (Beta).

Experimental Protocols
Protocol A: Regioselective C-8 Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at C-8 while preserving the C-3 bromide.

Materials:

Substrate: 3-Bromo-8-iodo-1,5-naphthyridine (1.0 equiv)

Boronic Acid: R-B(OH)₂ (1.1 equiv)
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Catalyst: Pd(PPh₃)₄ (5 mol%) — Note: A mild catalyst prevents premature C-3 reaction.

Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and

purge with Argon for 5 minutes.

Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃ via syringe.

Reaction: Heat the mixture to 60 °C for 4–6 hours.

Critical Control Point: Monitor by TLC/LCMS. The starting material (iodo) should

disappear. If the temperature exceeds 80 °C, trace amounts of bis-coupling (C-3/C-8) may

form.

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Criteria:

LCMS: Observation of the [M+R-I] mass peak with the characteristic 1:1 isotopic pattern of

the remaining Bromine atom.

NMR: Loss of the C-8 proton signal (typically most deshielded doublet) and retention of the

C-3 proton signal.

Protocol B: C-3 Buchwald-Hartwig Amination
Objective: Install an amine motif at the deactivated C-3 position (common for kinase hinge

binding).

Materials:

Substrate: 8-Substituted-3-bromo-1,5-naphthyridine (from Protocol A)
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Amine: R-NH₂ (1.2 equiv)

Catalyst: Pd₂dba₃ (5 mol%)

Ligand: Xantphos or BrettPhos (10 mol%) — Note: Bidentate or bulky ligands are required to

activate the C-3 bromide.

Base: Cs₂CO₃ (3.0 equiv, anhydrous)

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

Setup: In a glovebox or under strict Argon flow, combine substrate, amine, Pd source, ligand,

and base.

Reaction: Add anhydrous solvent. Heat to 100–110 °C for 12–18 hours.

Monitoring: Reaction completion is often slower due to the beta-position deactivation. Push

reaction with additional catalyst if conversion stalls at 50%.

Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify via

reverse-phase HPLC if necessary.

Synthesis Workflow Diagram
The following diagram illustrates a typical library generation workflow for a PI3K inhibitor

candidate using this intermediate.

Caption: Modular synthesis workflow for generating 3,8-disubstituted 1,5-naphthyridine

libraries.
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Parameter C-8 (Iodine) C-3 (Bromine)

Electronic State
Electron-Deficient (

to N)

Electron-Neutral (

to N)

Preferred Reaction SNAr, Oxidative Addition (Fast) Oxidative Addition (Slow)

Typical Temp 25 °C – 60 °C 80 °C – 120 °C

Catalyst Req. Standard (e.g., Pd(PPh₃)₄)
High-Activity (e.g., XPhos-Pd-

G3)

Bond Energy C–I (~57 kcal/mol) C–Br (~68 kcal/mol)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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